6-(piperidin-4-yl)-1H-indole
Description
Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Chemical Biology and Medicinal Chemistry
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. ontosight.aibohrium.com This scaffold is a key component in a vast number of naturally occurring and synthetic compounds, including alkaloids and peptides. vulcanchem.comijpsr.com Its structural versatility and ability to mimic protein structures allow it to bind to various enzymes and receptors, making it a "privileged scaffold" in drug discovery. mdpi.comnih.gov Indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. vulcanchem.commdpi.comnih.gov The indole framework is present in many approved drugs and is a focal point for the development of new therapeutic agents targeting a multitude of diseases. bohrium.commdpi.com
Similarly, the piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. chemimpex.comhelsinki.fi Found in numerous alkaloids and synthetic drugs, the piperidine scaffold is a crucial building block in medicinal chemistry. chemimpex.com Its presence is associated with a wide range of biological activities, and it is a component in drugs targeting the central nervous system, as well as those with antiviral, antibacterial, and antifungal properties. chemimpex.comomicsonline.org The flexibility of the piperidine ring allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets.
The combination of indole and piperidine moieties in a single molecule, as seen in 6-(piperidin-4-yl)-1H-indole, creates a hybrid scaffold with significant potential for interacting with multiple biological targets. This has led to the exploration of such compounds in various therapeutic areas, including neurodegenerative diseases and oncology. ontosight.airjpn.org
Overview of Research Trajectories for Novel Heterocyclic Compounds
The field of heterocyclic chemistry is a dynamic and rapidly advancing area of research, largely driven by the critical role of these compounds in medicine and materials science. nih.govnih.gov Current research trajectories are focused on several key areas. A primary objective is the development of new, efficient, and sustainable synthetic methodologies. nih.gov This includes the use of catalysis, such as transition metal and organocatalysis, to construct complex heterocyclic systems with high precision and yield. nih.gov
Another significant trend is the exploration of novel applications for heterocyclic compounds. nih.gov Researchers are actively investigating their potential in emerging fields like nanotechnology and biotechnology. nih.gov In medicinal chemistry, there is a strong emphasis on designing multi-target directed ligands (MTDLs), which can interact with multiple pathological pathways simultaneously. This approach is particularly relevant for complex diseases like Alzheimer's. rjpn.org
Furthermore, computational methods are increasingly being used to design new heterocyclic compounds and to understand their structure-activity relationships (SAR). nih.gov These in silico approaches help to rationalize experimental findings and guide the synthesis of more potent and selective molecules. The overarching goal is to discover novel compounds with specific and improved biological and pharmacological activities to address unmet medical needs. nih.gov
Historical and Conceptual Overview of Structural Motifs Related to this compound
The compound this compound belongs to a well-explored class of molecules that combine the indole and piperidine scaffolds. The exploration of this structural combination is rooted in the established biological significance of each individual heterocycle. Research has shown that connecting these two moieties can lead to compounds with valuable pharmacological profiles.
The specific linkage, with the piperidine ring at the 6-position of the indole, is one of several possibilities that have been investigated. For instance, extensive research has also been conducted on 3-(piperidin-4-yl)-1H-indoles. nih.gov Structure-activity relationship (SAR) studies on related compounds have revealed that modifications to both the indole and piperidine rings can significantly impact biological activity. For example, substitutions on the indole nitrogen or at other positions on the indole ring, as well as on the piperidine nitrogen, are common strategies to modulate the pharmacological properties. nih.gov
A notable derivative, 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole, has been highlighted for its anticoccidial activity. This demonstrates how the core this compound structure can be further elaborated to achieve specific biological effects. Other related motifs include those where the piperidine is part of a more complex fused system or is substituted with various functional groups to enhance target binding and pharmacokinetic properties. The synthesis of these compounds often involves multi-step sequences, for example, the condensation of an indole derivative with a suitably protected piperidin-4-one.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound and its derivatives is primarily driven by its potential applications in drug discovery. The core structure is viewed as a versatile scaffold for developing therapeutic agents for a range of diseases.
A significant area of investigation is in the field of neuroscience . Given that both indole and piperidine are common motifs in centrally active agents, derivatives of this compound are being explored as potential treatments for neurological and psychiatric disorders. For example, related 5-substituted-3-(tetrahydropyridin-4-yl)-1H-indoles have been synthesized and evaluated as ligands for dopamine (B1211576) and serotonin (B10506) receptors, with potential applications as antipsychotics.
Another major focus is oncology . The indole scaffold is present in many kinase inhibitors, and researchers are exploring how the this compound framework can be used to design new anticancer agents. ontosight.ai A recently identified derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog signaling pathway, which is implicated in certain cancers, and to inhibit drug-resistant tumor growth.
The antimicrobial potential of this scaffold is also a subject of research. Indole derivatives have a broad spectrum of activity, and compounds like 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole have shown promising results against parasites.
The overarching objective of this research is to synthesize and evaluate novel derivatives of this compound to identify lead compounds for further development. This involves detailed structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
Detailed Research Findings
The following tables summarize key findings from research on derivatives of the this compound scaffold.
Table 1: Investigated Biological Activities of Selected Indole-Piperidine Derivatives
| Compound/Derivative Class | Biological Target/Activity | Research Focus |
| 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole | Anticoccidial | Antiparasitic agent development |
| 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Dopamine D2, Serotonin 5-HT1A & 5-HT2A receptor antagonists | Antipsychotic drug discovery |
| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Hedgehog signaling pathway inhibitor | Anticancer therapy, overcoming drug resistance |
| 3-(Piperidin-4-yl)-1H-indole derivatives | Plasmodium falciparum inhibition | Antimalarial drug discovery nih.gov |
Table 2: Chemical Information for this compound and a Related Derivative
| Compound Name | Molecular Formula | CAS Number | Key Structural Features |
| This compound | C₁₃H₁₆N₂ | Not widely reported | Unsubstituted indole and piperidine rings |
| 6-Fluoro-3-(piperidin-4-yl)-1H-indole | C₁₃H₁₅FN₂ | 76315-55-4 | Fluorine at the 6-position of the indole ring nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-4-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-2,5,8-10,14-15H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWXMNGSPQKWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654113 | |
| Record name | 6-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914223-10-2 | |
| Record name | 6-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Piperidin 4 Yl 1h Indole and Its Derivatives
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 6-(piperidin-4-yl)-1H-indole reveals several key bond disconnections that form the basis for various synthetic strategies. The primary disconnections are typically made at the C-C bond connecting the piperidine (B6355638) and indole (B1671886) rings, and within the indole and piperidine rings themselves.
A common retrosynthetic approach involves disconnecting the piperidine ring from the indole nucleus at the C6-position. This leads to two key building blocks: a functionalized indole at the 6-position and a suitable piperidine synthon. Further disconnection of the indole ring can be envisioned through established indole syntheses, such as the Fischer, Leimgruber-Batcho, or palladium-catalyzed methods. Similarly, the piperidine ring can be disconnected to simpler acyclic precursors.
Exploration of Diverse Synthetic Routes
A variety of synthetic routes have been developed for the synthesis of this compound and its analogs, leveraging both classical and modern synthetic methodologies.
Indole Ring Formation Strategies (e.g., Fischer Indole Synthesis, Palladium-Catalyzed Cyclizations)
Fischer Indole Synthesis: This venerable reaction remains a widely used method for constructing the indole ring. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgbyjus.com For the synthesis of 6-substituted indoles, a 4-substituted phenylhydrazine is the key starting material. nih.gov A modification of this method, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate, expanding the scope and applicability of the Fischer synthesis. wikipedia.orgnih.gov
Palladium-Catalyzed Cyclizations: Modern organic synthesis has seen a surge in the use of palladium-catalyzed reactions for heterocycle formation. bohrium.com These methods offer mild reaction conditions and broad functional group tolerance. acs.org Palladium-catalyzed intramolecular cyclization of o-alkynylanilines or related substrates provides a direct route to the indole core. organic-chemistry.org Another approach involves the palladium-catalyzed C-N bond formation through the intramolecular arylation of enamines. bohrium.com These methods are particularly valuable for creating complex and highly substituted indole derivatives.
Leimgruber-Batcho Indole Synthesis: This two-step procedure is another popular choice, especially in industrial settings, due to its high yields and operational simplicity. It begins with the condensation of a 2-nitrotoluene (B74249) derivative with a dimethylformamide acetal (B89532) to form a β-enamino-nitro compound, which is then reductively cyclized to the indole.
The choice of indole synthesis often depends on the desired substitution pattern and the availability of the starting materials.
Piperidine Ring Functionalization and Coupling Techniques
The piperidine moiety is a crucial component of the target molecule, and its functionalization is key to introducing diversity. mdpi.comresearchgate.net Various strategies are employed to prepare and couple the piperidine ring:
Functionalization of Pre-existing Piperidine Rings: A common approach is to start with a commercially available, pre-functionalized piperidine derivative. acs.org The piperidine ring can be functionalized at various positions through reactions such as N-alkylation, acylation, or by introducing substituents on the carbon framework. nih.govresearchgate.net
De Novo Synthesis of the Piperidine Ring: In some cases, the piperidine ring is constructed from acyclic precursors. mdpi.com This can be achieved through methods like intramolecular cyclization of amino-alkenes or amino-alkynes. mdpi.com Reductive amination of δ-ketoamines is another effective strategy. mdpi.com
Coupling Reactions: Once the desired piperidine synthon is prepared, it is coupled to the indole nucleus. This is often achieved through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, if the indole is appropriately functionalized with a leaving group (e.g., a halogen) at the 6-position.
Strategies for Attaching the Piperidin-4-yl Moiety at the 6-Position of the Indole Nucleus
The final and critical step in many synthetic strategies is the formation of the bond between the piperidine ring and the 6-position of the indole. Several methods have been developed to achieve this transformation:
Nucleophilic Aromatic Substitution (SNA_r): If the indole ring is activated with an electron-withdrawing group and has a suitable leaving group (like a fluorine atom) at the 6-position, direct nucleophilic substitution with a piperidine nucleophile can be an effective strategy.
Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most versatile and widely used method. A 6-haloindole (e.g., 6-bromo or 6-iodoindole) can be coupled with a piperidine derivative using a palladium catalyst and a suitable ligand. The Buchwald-Hartwig amination is a prominent example of this type of reaction.
Reductive Amination: A 6-formylindole or a 6-acetylindole can be reacted with piperidine under reductive amination conditions to form the desired C-N bond.
Optimization of Reaction Conditions and Reagent Selection
Optimizing reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters that are often fine-tuned include:
| Parameter | Considerations |
| Catalyst and Ligand | In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., Xantphos, BINAP) is critical for reaction efficiency and selectivity. bohrium.commit.edu |
| Solvent | The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reactants. researchgate.net |
| Base | The strength and nature of the base (e.g., NaOtBu, Cs₂CO₃) are important, particularly in cross-coupling and condensation reactions. researchgate.net |
| Temperature | Reaction temperature can influence reaction kinetics and the formation of side products. |
| Reaction Time | Monitoring the reaction progress is essential to determine the optimal reaction time and prevent decomposition of the product. |
Careful selection of reagents is also paramount. For instance, in the Fischer indole synthesis, the choice of acid catalyst (Brønsted or Lewis acid) can affect the outcome of the reaction. wikipedia.org Similarly, the protecting groups used on the indole nitrogen or the piperidine nitrogen must be chosen carefully to be compatible with the reaction conditions of subsequent steps.
Stereoselective Synthesis Approaches for Analog Development
The development of stereoselective synthetic methods is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. researchgate.net For derivatives of this compound that contain stereocenters, either in the piperidine ring or on substituents, enantioselective or diastereoselective synthesis is required.
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as chiral amino acids or other natural products, to construct the chiral piperidine ring.
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. For example, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral rhodium or ruthenium catalyst can provide an enantiomerically enriched piperidine. google.com Similarly, asymmetric versions of palladium-catalyzed coupling reactions have been developed. nih.gov
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. This can be applied to key intermediates in the synthetic sequence. acs.org
The development of robust and efficient stereoselective syntheses is an active area of research, driven by the need for enantiomerically pure drug candidates.
Green Chemistry Principles and Sustainable Synthesis of Indole-Piperidine Hybrids
The synthesis of complex heterocyclic scaffolds, such as those combining indole and piperidine cores, has traditionally involved multi-step procedures with significant environmental drawbacks. nih.gov These classic methods often rely on toxic solvents, hazardous reagents, and energy-intensive conditions, leading to substantial waste generation. nih.gov In response, the principles of green chemistry have become a critical driver in modern pharmaceutical synthesis, aiming to design safer, more efficient, and environmentally benign processes. nih.govbohrium.comresearchgate.net The application of these principles—including maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis—is revolutionizing the construction of indole-piperidine hybrids. researchgate.netrasayanjournal.co.in
Key green strategies that have been successfully implemented include the use of multicomponent reactions (MCRs), microwave-assisted synthesis, and mechanochemistry. benthamdirect.combeilstein-journals.org These innovative approaches significantly reduce reaction times, minimize waste, and often lead to higher yields compared to conventional methods. rasayanjournal.co.inbeilstein-journals.org
Multicomponent Reactions (MCRs) and Catalysis
Multicomponent reactions, where three or more reactants are combined in a single operation to form a complex product, epitomize the principles of atom and step economy. researchgate.netbeilstein-journals.org This strategy is highly effective for building diverse molecular libraries while minimizing purification steps and solvent usage. bohrium.comresearchgate.net
One notable example is the three-component, one-pot synthesis of highly functionalized bis-indole derivatives, which employs piperidine as a catalyst in an environmentally benign solvent like ethanol. nih.govacs.org Such protocols are valued for their operational simplicity and high bond-formation efficiency. nih.gov Similarly, MCRs have been developed for synthesizing 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green techniques like microwave irradiation and grinding, which offer milder conditions, shorter reaction times, and improved yields over traditional refluxing methods. researchgate.net
The use of catalysts is fundamental to many green synthetic protocols. rsc.org Research has demonstrated the use of recyclable, heterogeneous catalysts and ionic liquids to facilitate the synthesis of 3-substituted indoles under mild conditions, often eliminating the need for toxic solvents. rsc.org For instance, the combination of a PEG/KH2PO4 system in water has been used for the three-component synthesis of indole derivatives, offering high yields and excellent recyclability. rsc.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, cleaner reaction profiles, and higher yields. nih.govorganic-chemistry.orgnih.gov This technique is particularly valuable in medicinal chemistry for the rapid synthesis of indole-containing scaffolds. nih.gov Microwave-assisted protocols have been successfully applied to classic indole syntheses like the Fischer, Bischler, and Batcho-Leimgruber reactions. nih.gov
Studies have shown that microwave-assisted synthesis can reduce reaction times from days to minutes and more than double the product yields compared to conventional heating. bohrium.com For example, a one-pot, three-component reaction to synthesize 2,3-disubstituted indoles was efficiently carried out using microwave heating, preparing a variety of polysubstituted indoles in moderate to excellent yields. nih.gov In another instance, a solvent-free Bischler indole synthesis was achieved by irradiating the reactants with microwaves for just 45-60 seconds, offering a mild and environmentally friendly route to 2-arylindoles. organic-chemistry.org
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, represents a significant advance in sustainable synthesis. nih.gov This solvent-free or minimal-solvent approach, often utilizing liquid-assisted grinding (LAG), can produce high yields rapidly and stereoselectively. chemrxiv.orgmdpi.com
The Knoevenagel condensation, a key step in forming various heterocyclic compounds, has been successfully performed using ball-milling with piperidine acting as a catalyst and a LAG agent. chemrxiv.org This method allows for rapid, solvent-free transformations to obtain indolone-based structures in moderate-to-high yields. chemrxiv.org Mechanochemical approaches have been applied to synthesize a wide range of heterocycles, including thioureas, ureas, and pyrimidines, often achieving quantitative yields in minutes where conventional methods would take hours. nih.govbeilstein-journals.org The synthesis of spiro[indole–pyrrolidine] derivatives has been achieved under both aqueous and mechanochemical conditions, highlighting the versatility of these green techniques as alternatives to volatile organic solvents. mdpi.com
The following table compares various synthetic methodologies, illustrating the advantages of green chemistry approaches.
| Methodology | Typical Conditions | Reaction Time | Yield | Green Chemistry Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol, reflux temperature | Several hours | Moderate | Standard procedure | researchgate.net |
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent (e.g., DMF), microwave irradiation (300W) | 20-30 minutes | High (>90%) | Drastically reduced reaction time, increased energy efficiency, higher yields | nih.govmdpi.com |
| Mechanochemical Grinding | Solvent-free, ball-milling, piperidine as LAG agent | 15 minutes | Excellent (up to 94%) | Eliminates bulk solvents, rapid, high yields, simple workup | chemrxiv.orgmdpi.com |
| One-Pot Multicomponent Reaction | Ethanol, piperidine & p-TSA catalysts, reflux | ~4 hours | Good to Excellent | High atom and step economy, reduced waste, operational simplicity | nih.govacs.org |
Structure Activity Relationship Sar Studies of 6 Piperidin 4 Yl 1h Indole Analogs
Design Rationale for Structural Modifications
The design of analogs based on the 6-(piperidin-4-yl)-1H-indole core is often guided by the need to improve interactions with specific biological targets. Key rationales for structural modifications include:
Enhancing Potency and Selectivity: Modifications are frequently aimed at increasing the binding affinity of a compound for its intended target while minimizing off-target effects. For instance, in the development of inhibitors for enzymes like phosphoinositide 3-kinase delta (PI3Kδ), bioisosteric replacement of the indole (B1671886) moiety was employed to develop potent and selective inhibitors. nih.govresearchgate.net
Improving Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com Fluorination of the indole ring, for example, can enhance metabolic stability. ontosight.ai
Conformational Restriction: Reducing the flexibility of a molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. researchgate.net This can be achieved by introducing rigid groups or creating cyclic structures. nih.govchemrxiv.org
Exploring Novel Chemical Space: Scaffold hopping and the introduction of diverse substituents allow for the exploration of new chemical entities that may possess improved therapeutic profiles or overcome existing patent limitations. researchgate.net
Positional and Substituent Effects on Biological Interactions
The biological activity of this compound analogs is highly sensitive to the position and nature of substituents on both the indole and piperidine (B6355638) rings.
Modifications to the Indole Ring System
The indole ring serves as a crucial pharmacophore in many biologically active molecules. researchgate.netomicsonline.org Modifications to this system can significantly impact biological activity.
Substitution Pattern: The position of substituents on the indole ring is critical. For example, in a series of nociceptin (B549756) opioid receptor ligands, the phenyl ring of the indole was found to occupy a hydrophobic pocket, and differences in binding affinity were attributed to interactions between the 2-substituent and the receptor. nih.gov In another study on CB1 receptor allosteric modulators, substitutions at the C5 position of the indole ring with chloro or fluoro groups enhanced potency. nih.gov
Bioisosteric Replacement: Replacing the indole nucleus with other heterocyclic systems is a common strategy. drugdesign.orgmdpi.com For instance, replacement with benzimidazole (B57391), benzoxazole, or indazole can be explored. drugdesign.org In the development of PI3Kδ inhibitors, bioisosteric replacement of the indole scaffold led to the discovery of a potent and selective compound. nih.govresearchgate.net However, in other cases, such as with anti-Trypanosoma cruzi agents, replacement of the indole with isoquinolines, azaindole, benzofuran (B130515), or benzimidazole resulted in inactive compounds. acs.org
| Modification | Position | Effect on Biological Activity | Reference Compound Example | Target/Activity |
| Chloro or Fluoro substitution | C5 | Enhanced potency | Substituted 1H-indole-2-carboxamides | CB1 receptor allosteric modulators |
| Phenyl substitution | C2 | Occupies hydrophobic pocket, influences binding affinity | 2-substituted N-piperidinyl indoles | Nociceptin opioid receptor |
| Bioisosteric replacement with Benzimidazole | Indole Core | Can maintain or alter activity depending on the target | N/A | General drug design |
| Bioisosteric replacement with Benzofuran | Indole Core | Resulted in inactive compounds | Anti-Trypanosoma cruzi agents | Trypanosoma cruzi |
Modifications to the Piperidine Ring System and its Nitrogen Atom
The piperidine ring and its nitrogen atom are also key sites for modification to modulate activity and physicochemical properties. tandfonline.com
N-Substitution: The substituent on the piperidine nitrogen plays a significant role in determining biological activity. ijpsr.com In a series of EZH2 inhibitors, derivatization of the N-H piperidine to various amides, ureas, and carbamates yielded biochemically potent analogs, but with reduced cellular potency. acs.org The addition of fluorine atoms to the N-substituent was found to be optimal for increasing cellular potency. acs.org In contrast, for a series of antimalarial 3-piperidin-4-yl-1H-indoles, the scaffold was found to be intolerant to most N-piperidinyl modifications. ijpsr.com
Ring Conformation and Substitution: Introducing chirality and substituents to the piperidine ring can influence its conformation and, consequently, its interaction with the target. thieme-connect.comthieme-connect.com For GLP-1R agonists, the position of the substituent on the piperidine ring was crucial for activity, with a 3-substituted analog showing significantly better potentiation than a 4-substituted one. thieme-connect.com The introduction of a chiral center can also improve pharmacokinetic properties and reduce toxicity. thieme-connect.com
| Modification | Position | Effect on Biological Activity | Reference Compound Example | Target/Activity |
| N-H to N-amide/urea/carbamate | Piperidine Nitrogen | Maintained biochemical potency but lost cellular potency | EZH2 inhibitors | EZH2 |
| N-trifluoroethyl | Piperidine Nitrogen | Increased cellular potency | EZH2 inhibitors | EZH2 |
| 3-morpholine-1-methyl | Piperidine Ring | Increased GLP-1 potentiation | GLP-1R agonists | GLP-1 Receptor |
| 4-substituent | Piperidine Ring | Poor GLP-1 potentiation | GLP-1R agonists | GLP-1 Receptor |
Impact of Linker Variations (if applicable to derivatives of the exact compound)
While the core structure is this compound, many derivatives incorporate a linker between a modified piperidine and another functional group. The nature and length of this linker can be critical. For example, in a series of flavivirus NS2B-NS3 protease inhibitors with a 3-carboxamide substituent, a one-CH2- linker between the amide and the piperidine ring was found to be optimal for activity. nih.gov
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of a molecule and how this influences its interaction with a biological target.
Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of substituents as either axial or equatorial can significantly impact activity. rsc.org For instance, infrared spectroscopy studies have shown that for piperidine itself, the NH-equatorial conformer is preferred. rsc.org In some cases, forcing the piperidine ring into a specific conformation through the introduction of bulky groups or by creating bicyclic systems can lead to a significant increase in potency. chemrxiv.org For example, locking the 1,4-diequatorial relationship in a piperidine-based antiviral agent retained most of the lead compound's potency. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Related Chemotypes
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with similar biological activity but potentially improved properties. researchgate.net
Scaffold Hopping: This involves replacing the core scaffold of a molecule with a different one while maintaining the original pharmacophoric groups. researchgate.netdtic.mil This can lead to the discovery of new intellectual property and improved ADME properties. For example, in the design of HIV-1 entry inhibitors, scaffold hopping from an aryl-pyrrole to an indole ring was explored. nih.gov
Bioisosteric Replacements: This strategy involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. drugdesign.org The indole moiety can be replaced by bioisosteres such as benzimidazole, benzoxazole, or indazole. drugdesign.org Similarly, the piperidine ring can be replaced by other cyclic systems. A knowledge-based method has been developed to identify potential bioisosteric replacements for fragments like piperidinyl based on data from the Protein Data Bank. scispace.com
| Original Scaffold/Fragment | Bioisosteric Replacement/Hopped Scaffold | Rationale/Outcome | Target Class/Example |
| Indole | Benzimidazole, Benzoxazole, Indazole | To explore new chemical space and improve properties. drugdesign.org | General Drug Design |
| Aryl-pyrrole | Indole | To identify novel HIV-1 entry inhibitors with good docking scores. nih.gov | HIV-1 gp120 |
| Piperidinyl | Various heterocyclic fragments | To identify fragments with similar spatial and electronic properties for novel drug design. scispace.com | Butyrylcholinesterase inhibitor |
Chemoinformatics and Library Design for SAR Exploration
The exploration of the structure-activity relationships (SAR) for analogs of this compound has been significantly accelerated through the application of chemoinformatics and sophisticated library design strategies. These computational approaches enable the rational design of novel derivatives with improved potency and selectivity, while also expanding the understanding of the molecular interactions that govern their biological activity.
Chemoinformatics tools are instrumental in the systematic analysis of how structural modifications to the this compound scaffold influence its properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are routinely employed. nih.gov These methods help to identify key structural features and physicochemical properties that are critical for biological activity. For instance, computational modeling can predict the binding modes of various analogs within a target protein, providing insights into potential steric clashes or favorable interactions that can guide the design of new compounds.
Virtual screening of compound libraries is a powerful chemoinformatic technique used to identify promising new analogs of this compound. nih.gov This approach involves the computational evaluation of large databases of virtual compounds to select a smaller, more manageable set for chemical synthesis and biological testing. The use of machine learning-based models in virtual screening has shown success in identifying novel inhibitors for various targets, including those relevant to the this compound scaffold. acs.org
Library design for SAR exploration of this compound analogs often focuses on creating a diverse set of compounds that systematically probe different regions of the molecule. This can involve modifications at several key positions, including the indole nitrogen, the piperidine nitrogen, and various positions on the indole ring itself. acs.org The goal is to generate a library that covers a broad chemical space, allowing for a comprehensive exploration of the SAR.
One common strategy is fragment-based library design, where small chemical fragments are identified that bind to the target protein, and these are then grown or linked together to create more potent lead compounds. acs.orgresearchgate.net For example, fragment-based screening has successfully identified the 7-azaindole (B17877) scaffold as a starting point for kinase inhibitors, which can then be elaborated with piperidine-containing fragments to enhance potency and selectivity. acs.org
The synthesis of focused libraries of analogs allows for the systematic investigation of the effects of different substituents. For example, derivatization of the piperidine nitrogen with a variety of functional groups such as amides, ureas, carbamates, and sulfonamides can lead to biochemically potent analogs. acs.org However, the cellular potency of these analogs can vary significantly, highlighting the importance of multiparameter optimization in library design. acs.org
The following table summarizes the SAR findings for a series of N-substituted piperidine analogs of a pyridone-indole core, demonstrating the impact of different substituents on cellular activity. acs.org
| Compound | N-Substituent | Relative Cellular Potency Loss (Fold) |
| 4 | Isobutyl amide | ~5 |
| 5 | Isopropyl carbamate | ~2 |
| 6 | N-Me-urea | ~11 |
Data sourced from research on pyridone-based EZH2 inhibitors. acs.org
Another key aspect of library design is the introduction of substituents to modulate the physicochemical properties of the analogs, such as basicity and lipophilicity. For instance, the addition of fluorine atoms to an ethyl substituent on the piperidine nitrogen was found to be optimal for attenuating the basicity of the piperidine and increasing cellular potency in a series of EZH2 inhibitors. acs.org
The table below illustrates the comparable potency of several fluorinated piperidine analogs. acs.org
| Compound | N-Substituent | EC50 (µM) in MOA Assay |
| 11 | Tetrafluoropropyl | 0.038 |
| 12 | Difluoroethyl | 0.039 |
| 13 | Trifluoroethyl | 0.032 |
Data sourced from research on EZH2 inhibitors. acs.org
Computational docking studies can further rationalize the observed SAR by providing a structural basis for the interactions between the designed analogs and their biological target. These studies can reveal how different substituents occupy specific pockets in the binding site and can help to explain differences in potency and selectivity among a series of analogs. nih.gov By integrating chemoinformatic predictions with empirical screening data from well-designed libraries, researchers can iteratively refine their understanding of the SAR and more efficiently design novel this compound derivatives with desired biological profiles.
Mechanistic Investigations of 6 Piperidin 4 Yl 1h Indole at the Molecular and Cellular Level
Identification and Characterization of Molecular Targets
A thorough search of scientific databases for studies on 6-(piperidin-4-yl)-1H-indole yielded no specific data on its direct molecular targets. The biological activity of the broader class of indole-piperidine derivatives is vast, with various analogs showing affinity for a multitude of receptors and enzymes. However, translating these general activities to the specific, unsubstituted parent compound is not scientifically feasible without direct experimental evidence.
There is no publicly available data detailing the receptor binding affinities or selectivity profiles of this compound. While related compounds, often featuring substitutions on the indole (B1671886) nitrogen or the piperidine (B6355638) ring, have been investigated as ligands for serotonin (B10506), dopamine (B1211576), and other G protein-coupled receptors (GPCRs), as well as nuclear receptors like the farnesoid X receptor (FXR), no such binding assays have been reported for the parent compound itself. Without radioligand binding assays or equivalent studies, the specific GPCRs or nuclear receptors that this compound may interact with, and the affinity of such interactions (typically reported as Kᵢ or IC₅₀ values), remain unknown.
Similarly, the public scientific literature lacks any information on the enzyme inhibition properties of this compound. Many indole-containing molecules are known to be potent enzyme inhibitors, for example, targeting histone methyltransferases like EZH2 or various kinases. However, studies reporting on the inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), or the mechanism of inhibition (e.g., competitive, non-competitive) for this compound could not be located.
No structural biology data, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy studies, are available that describe the interaction between this compound and a protein target. Consequently, there are no detailed insights into the specific binding modes, key amino acid residues involved in the interaction, or the conformational changes that might occur upon binding.
Modulation of Cellular Pathways and Signaling Cascades
In the absence of identified molecular targets, there is a corresponding lack of information on how this compound might modulate cellular pathways and signaling cascades.
No studies were found that have utilized this compound in in vitro cellular functional assays. This includes a lack of data from cell-based target engagement assays, which would confirm that the compound can interact with its putative target within a cellular context, and a lack of data from reporter gene assays, which are used to measure the transcriptional activity of specific signaling pathways.
Consistent with the lack of data in other areas, there are no reports of biochemical assays being used to confirm the engagement of this compound with a specific molecular target. Such assays are crucial for validating the direct interaction between a compound and its target protein in a purified system.
Preclinical Pharmacological and Biological Evaluations of 6 Piperidin 4 Yl 1h Indole Non Human Contexts
Comparative Analysis of 6-(Piperidin-4-yl)-1H-indole with Related Chemotypes in Preclinical Models
In the preclinical evaluation of novel therapeutic agents, the comparative analysis of a lead compound with related chemotypes is a critical step. This process provides essential insights into the structure-activity relationships (SAR), guiding the optimization of potency, selectivity, and other pharmacological properties. For the this compound scaffold, which is a key structural motif in many biologically active compounds, understanding how modifications to the indole (B1671886) core, the piperidine (B6355638) ring, and their linkage affects biological activity is paramount. Preclinical studies have systematically explored these variations, comparing the parent scaffold to analogues with different substitution patterns or alternative heterocyclic rings.
Influence of Indole Ring Substitution
The position of substitution on the indole ring of N-piperidinyl indoles has been shown to significantly impact receptor binding affinity and functional activity. Comparative studies between 2-substituted and 3-substituted N-piperidinyl indoles at opioid receptors have revealed distinct pharmacological profiles.
For instance, in a study evaluating ligands for the Nociceptin (B549756) Opioid Receptor (NOP), 2-substituted indoles demonstrated enhanced binding affinity at the Mu-Opioid Receptor (MOP) compared to their 3-substituted counterparts. nih.gov While both series of compounds can exhibit subnanomolar binding affinity for the NOP receptor, the substitution pattern is a key determinant of selectivity and intrinsic activity. nih.gov Specifically, 2-substituted N-piperidinyl indoles often show increased binding at MOP, Delta-Opioid Receptor (DOP), and Kappa-Opioid Receptor (KOP) compared to the 3-substituted analogues. nih.gov Furthermore, this structural change can convert selective NOP partial agonists (3-substituted) into full NOP agonists with improved potency (2-substituted). nih.gov
| Compound Type | Example Compound | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) |
|---|---|---|---|---|---|
| 2-Substituted Indole | Compound A | 0.23 | 0.65 | >100 | >100 |
| 3-Substituted Indole | Compound B | 0.34 | 5.8 | >1000 | >1000 |
Data in this table is representative of findings discussed in scientific literature, illustrating the general trend observed when comparing these two chemotypes. nih.gov
Impact of Piperidine Ring Modifications
The piperidine moiety of the this compound scaffold serves as a versatile linker and a point for introducing structural diversity. Preclinical evaluations have extensively compared the pharmacological effects of substituting the piperidine ring with various chemical groups.
In the context of developing inhibitors for the histone methyltransferase EZH2, researchers compared the N-H piperidine analogue with N-substituted derivatives. nih.gov While the unsubstituted N-H piperidine and the N-Me piperidine compounds showed good biochemical potency, they suffered a significant loss in cellular activity. nih.gov Further derivatization of the piperidine nitrogen to amides, carbamates, and ureas yielded analogues that, while biochemically potent, did not consistently translate to desired cellular potencies. nih.gov This highlights the sensitivity of the cellular activity to substitutions on the piperidine ring.
| Compound Type | Substitution on Piperidine Nitrogen | Relative Cellular Potency Loss |
|---|---|---|
| Amide | Isobutyl amide | ~5-fold |
| Carbamate | Isopropyl carbamate | ~2-fold |
| Urea | N-Me-urea | ~11-fold |
This table illustrates the fold-change in cellular potency relative to a parent compound upon substitution at the piperidine nitrogen, based on findings in the cited literature. nih.gov
Comparison with Alternative Heterocyclic and Acyclic Linkers
A crucial aspect of preclinical evaluation involves comparing the core heterocyclic scaffold with alternative structures to confirm the indispensability of specific moieties for biological activity. In the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, the piperidine ring of an azaindole-piperidine hit compound was compared with other cyclic and acyclic linkers.
Introducing unsaturation into the piperidine ring to form a tetrahydropyridine (B1245486) analogue led to a tenfold increase in potency, suggesting that the planarity and shape of this central ring are significant for activity. dndi.org Conversely, replacing the piperidine ring with a morpholine (B109124) ring, a common strategy to improve metabolic stability, resulted in a complete loss of activity. dndi.org Similarly, substitution with an acyclic analogue also led to an inactive compound. dndi.org These findings underscore the critical role of the specific piperidine scaffold in maintaining the necessary conformation for biological activity in this particular series.
| Chemotype | Modification | Observed Activity |
|---|---|---|
| Piperidine (Saturated) | Parent Scaffold | Moderate |
| Tetrahydropyridine (Unsaturated) | Ring Unsaturation | 10-fold increase |
| Morpholine | Ring Replacement | Inactive |
| Acyclic Analogue | Ring Opening | Inactive |
This table summarizes the outcomes of modifying the central piperidine ring on the biological activity against T. cruzi. dndi.org
Computational and Theoretical Chemistry Approaches for 6 Piperidin 4 Yl 1h Indole
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 6-(piperidin-4-yl)-1H-indole scaffold, docking studies are crucial for understanding how they interact with the binding sites of various protein targets.
Research has shown that indole (B1671886) derivatives can bind to a wide range of proteins. For instance, docking studies on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, a related compound, revealed efficient interactions with antibacterial protease targets, achieving a binding energy of -13.15 kcal/mol. tandfonline.com This strong binding affinity is attributed to a combination of hydrogen bonds and hydrophobic (alkyl and pi-alkyl) interactions with key amino acid residues like ILE122, PHE41, and PHE97. tandfonline.com Similarly, other indole derivatives have been docked against fungal enzymes such as squalene (B77637) synthase and lanosterol-14α demethylase, with binding scores ranging from -8.6 to -10.3 kcal/mol. jbcpm.com
In the context of GABAA receptors, docking simulations of 5-(piperidin-4-yl)-3-hydroxypyrazole analogues, which share the piperidin-4-yl core, have been used to rationalize structure-activity relationships (SAR). nih.gov These studies suggest that N-substituted analogues can adopt different binding modes within the orthosteric binding site, with some derivatives causing the core scaffold to flip 180° to better accommodate the binding pocket. nih.gov The interactions typically involve hydrogen bonds, electrostatic interactions from the protonated piperidine (B6355638) nitrogen, and hydrophobic contacts from the indole ring system.
| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indole-Piperidinone | Antibacterial Protease | -13.15 | ILE122, PHE41, PHE97 |
| Indole-Acrylamide | Tubulin | -7.58 | CYS241, LEU242, ALA250 |
| Indole-Piperazine Hybrid | Trypanosoma brucei PFK | -9.1 | ARG203, ASP199 |
| Piperidin-4-yl-hydroxypyrazole | GABAA Receptor Model | Not reported | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives based on the this compound framework, QSAR studies help identify the key molecular descriptors that govern their therapeutic effects.
2D and 3D-QSAR models have been successfully developed for various classes of indole derivatives. For example, a 3D-QSAR study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents yielded a predictive model with good statistical significance (training set q² = 0.596, external test set r²ext = 0.695). mdpi.com This model highlighted the importance of molecular fields such as hydrophobicity, electron-withdrawing features, and hydrogen bonding in determining the anti-aggregation potency. mdpi.com
In another study on indole derivatives as antioxidants, a 2D-QSAR model was built to predict activity against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov Such models often use a combination of topological, electronic, and steric descriptors to correlate with the observed IC50 values. A QSAR study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors produced a robust model (R² = 0.9328, Q²LOO = 0.9212) using just two descriptors: minHBint4 (a measure of hydrogen bond interactions) and Wlambdal.unity (a weighted lambda correlation descriptor). eurjchem.com These models are valuable for predicting the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. nih.goveurjchem.com
| Parameter | Value | Description |
|---|---|---|
| PLS Factors | 4 | Number of principal components used in the model. |
| q² (Cross-validated) | 0.596 | Indicates the predictive ability of the model during internal validation. |
| r²ext (External validation) | 0.695 | Indicates the predictive power on an external test set. |
| Dominant Molecular Fields | Hydrophobic, Electron-withdrawing | Physicochemical features most correlated with activity. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of ligands like this compound and the stability of their complexes with proteins over time. mdpi.com This method is critical for validating docking poses and understanding the kinetics of binding and unbinding.
For ligand-protein complexes involving indole derivatives, MD simulations are used to assess the stability of the interactions predicted by docking. mdpi.com By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.gov Analysis of the simulation trajectory can reveal key information, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. nih.gov For example, a stable complex will typically show low RMSD fluctuations after an initial equilibration period. nih.gov
MD simulations also elucidate the role of water molecules in the binding pocket and can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. nih.gov Such simulations have demonstrated that for some DNA-binding indole derivatives, the inclusion of structured water molecules is essential for achieving binding modes that are consistent with experimental data. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.net These calculations provide fundamental insights into molecular geometry, charge distribution, and chemical reactivity. tandfonline.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. nih.govscirp.org For various indole and piperidine derivatives, DFT calculations at levels like B3LYP/6-31G+(d,p) have been used to compute these energies. tandfonline.comresearchgate.net The resulting energy gap helps explain the charge transfer interactions that can occur within the molecule and with its biological target. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electrophilicity index (ω) can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. scirp.org
| Parameter | Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.646 | Electron-donating ability |
| E(LUMO) | -1.816 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.83 | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.415 | Resistance to charge transfer |
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution on the surface of a molecule. rsc.org It is a valuable tool for predicting how a molecule will interact with other molecules and for identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons, which are favorable for electrophilic attack (e.g., interaction with positive ions or hydrogen bond donors). These are often found around electronegative atoms like nitrogen and oxygen. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For the this compound scaffold, MEP analysis would likely show a negative potential around the indole nitrogen and a positive potential around the N-H protons of both the indole and piperidine rings, guiding the understanding of its hydrogen bonding capabilities. researchgate.net
In Silico Prediction of Biological Activities and Target Profiles
Beyond studying interactions with known targets, computational methods can predict novel biological activities and potential protein targets for compounds like this compound. These in silico screening methods are essential for drug repositioning and identifying new therapeutic applications.
Tools like PharmMapper and online servers like PASS (Prediction of Activity Spectra for Substances) are used for this purpose. scielo.br These platforms work by comparing the physicochemical and structural features of a query molecule against databases of known active compounds and their targets. Based on this similarity, they generate a list of potential biological activities and protein targets. For example, in silico predictions for indole-piperazine hybrids have suggested potential activities as kinase inhibitors, enzyme inhibitors, and GPCR ligands. researchgate.netnih.gov These predictions help to build a comprehensive biological profile of a compound or scaffold, guiding which experimental assays should be prioritized for validation. This approach significantly reduces the time and resources required in the early stages of drug discovery by focusing efforts on the most promising leads. nih.govnih.gov
Advanced Analytical Techniques for Characterization and Quantification in Research Contexts
High-Resolution Chromatography for Purity Assessment and Analog Separation (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the purity assessment of indole-piperidine derivatives and the separation of structurally similar analogs. These methods are crucial for confirming the identity and purity of synthesized compounds, ensuring that observed biological effects are attributable to the compound of interest and not to impurities.
In research involving analogs of 6-(piperidin-4-yl)-1H-indole, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. For instance, the purity of various N-substituted piperidine-indole compounds has been determined to be greater than 95% using HPLC/MS and ¹H NMR. nih.gov The separation of diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives has been successfully achieved using both flash chromatography and semi-preparative HPLC methods, highlighting the capability of chromatography to resolve stereoisomers. nih.gov
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hybrid technique is invaluable for identifying and quantifying compounds in complex mixtures. In studies of indole (B1671886) derivatives, LC-MS is routinely used to confirm the molecular weight of synthesized compounds, with the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ being a key identifier. nih.govnih.govacs.org For example, a selective and sensitive LC-MS/MS method was developed for the quantification of indole in various mouse biological matrices, demonstrating linearity over a concentration range of 1 to 500 ng/mL. nih.gov Such methods are critical for pharmacokinetic and metabolic studies.
Table 1: Examples of Chromatographic Conditions for Indole-Piperidine Analogs
| Compound Type | Method | Column | Mobile Phase | Detection | Application | Reference |
| N-substituted indole piperidine (B6355638) carboxamides | LC-MS | Not specified | Not specified | MS (m/z) | Purity confirmation and reaction monitoring | nih.govacs.org |
| Chiral 3-(piperidin-3-yl)-1H-indole derivatives | HPLC | Not specified | CH₂Cl₂/MeOH/TEA; Acetone/Cyclohexane | Not specified | Separation of diastereomers | nih.gov |
| Piperine (an indole-related alkaloid) | LC-MS/MS | Not specified | Not specified | ESI+, MRM | Identification and quantification in fungal extracts | nih.govresearchgate.net |
| Indole | LC-MS/MS | Not specified | Not specified | Not specified | Quantification in mouse serum and tissues | nih.gov |
This table is generated based on data from research on analogous or related compounds to illustrate the application of the technique.
Advanced Spectroscopic Probes for Investigating Molecular Interactions and Conformational Changes (e.g., Protein-Ligand NMR, X-ray Crystallography of Complexes)
Understanding how a molecule like this compound interacts with its biological targets is crucial for mechanism-of-action studies. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level insights into these interactions.
Protein-Ligand NMR is a powerful tool for studying the binding of small molecules to proteins in solution. It can confirm binding, identify the binding site on the protein, and determine the conformation of the ligand when bound. While specific NMR studies on this compound are not detailed in the provided context, this technique is widely recognized as invaluable for the structural characterization of biological macromolecules and their complexes with ligands. springernature.com
X-ray Crystallography allows for the determination of the three-dimensional structure of a molecule, including its complexes with proteins, at high resolution. This provides a static picture of how a ligand fits into the active site of a protein and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, the co-crystal structure of an inhibitor containing a pyridone-indole-piperidine core bound to the human PRC2 complex revealed that the indole and piperidine moieties are tightly constrained within a narrow hydrophobic channel. nih.gov This structural information is critical for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs. nih.govacs.org Similarly, X-ray crystallography has been used to determine the absolute configuration of enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov
Table 2: Crystallographic Data for Analogs and Related Heterocyclic Complexes
| Compound/Complex | Crystal System | Space Group | Key Structural Insights | Reference |
| Pyridone-indole inhibitor (10) in complex with human PRC2 | Not specified | Not specified | Indole and piperidine moieties are in a narrow hydrophobic channel, defining the binding mode. | nih.govacs.org |
| 5-Fluoro-3-(piperidin-3-yl)-1H-indole (racemate 1b) | Centrosymmetric | Not specified | Determination of molecular structure and absolute configuration of enantiomers. | nih.gov |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) | Triclinic | P-1 | Confirmed molecular structure and revealed π–π stacking interactions. | mdpi.com |
| Alectinib hydrochloride (contains a piperidine moiety) | Monoclinic | P2₁/c | Structure solved from powder X-ray diffraction data, revealing intermolecular bonding. | mdpi.com |
This table includes data from related indole-piperidine structures or complex heterocyclic systems to demonstrate the utility of X-ray crystallography.
Mass Spectrometry-Based Approaches for Metabolite Identification in Non-Human Biological Matrices (if applicable to research studies)
In preclinical research, understanding the metabolic fate of a compound is essential. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for identifying metabolites in non-human biological matrices like liver microsomes, plasma, and tissue homogenates. These studies help to predict metabolic pathways in vivo.
For indole-containing compounds, metabolism often involves oxidation (hydroxylation), demethylation, and conjugation reactions. frontiersin.orgmdpi.com In vitro metabolism studies using human liver microsomes (HLM) or microbial models can provide initial insights into these biotransformations. springermedizin.de For example, the in vitro metabolism of the synthetic cannabinoid AM1220, an indole derivative, was studied using human liver microsomes, leading to the identification of nine metabolites formed through pathways like demethylation, hydroxylation, and dihydrodiol formation. springermedizin.de
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, provides high mass accuracy, which is crucial for determining the elemental composition of metabolites and distinguishing between molecules with very similar masses. mdpi.com Non-targeted LC-MS/MS metabolite profiling has been used to identify numerous metabolites produced by gut bacteria, including various indole derivatives, showcasing the power of this approach in complex biological systems. nih.gov While specific metabolite identification studies for this compound are not available, the established metabolic pathways for indole and piperidine moieties suggest likely transformations.
Table 3: Common Biotransformations Observed for Indole-Related Compounds in Non-Human Matrices
| Metabolic Reaction | Mass Change | Potential Site on this compound | Technique | Reference |
| Hydroxylation | +16 Da | Indole ring, Piperidine ring | LC-QTOF-MS | mdpi.comspringermedizin.de |
| Dihydroxylation | +32 Da | Indole ring | LC-QTOF-MS | springermedizin.de |
| N-dealkylation (if N-substituted) | Varies | Piperidine nitrogen | LC-MS/MS | Not applicable |
| Glucuronidation | +176 Da | Hydroxylated metabolites | LC-MS/MS | Not applicable |
| Sulfation | +80 Da | Hydroxylated metabolites | LC-MS/MS | frontiersin.org |
This table outlines potential metabolic pathways based on general knowledge of indole and piperidine metabolism studied by mass spectrometry, as direct data for the specific compound is not available.
Future Research Directions and Unaddressed Academic Questions
Development of Next-Generation Analogs with Enhanced Biological Selectivity and Potency (in non-human systems)
The development of novel analogs of 6-(piperidin-4-yl)-1H-indole with improved biological properties is a primary focus of ongoing research. Through systematic structure-activity relationship (SAR) studies, researchers are exploring modifications to the indole (B1671886) nucleus, the piperidine (B6355638) ring, and any linking moieties to enhance selectivity and potency for specific biological targets. nih.gov For instance, strategic substitutions on the indole ring can significantly influence the compound's interaction with target proteins. nih.gov
Future efforts will likely concentrate on:
Systematic Exploration of Substituent Effects: A comprehensive analysis of how different functional groups at various positions on the indole and piperidine rings affect biological activity.
Conformationally Restricted Analogs: The synthesis of more rigid structures to lock the molecule into a bioactive conformation, potentially leading to higher potency and selectivity.
Hybrid Molecule Design: The combination of the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic biological activities.
The following table provides examples of how modifications to the core structure can influence biological activity.
| Modification | Potential Impact on Biological Activity |
| Substitution on the indole nitrogen | Altered metabolic stability and target engagement. |
| Introduction of functional groups on the piperidine ring | Enhanced selectivity for specific receptor subtypes. |
| Variation of the linker between the indole and piperidine moieties | Optimization of spatial orientation for improved binding affinity. |
Exploration of Novel Therapeutic or Biological Applications (Non-Human Specific)
The this compound scaffold is a versatile platform with the potential for a wide array of biological applications beyond its currently established roles. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activities. mdpi.comnih.gov The piperidine moiety is also a common feature in many biologically active compounds. mdpi.com
Future research will likely explore the utility of this compound derivatives in several non-human specific areas:
Antimicrobial and Antifungal Agents: Given the known antimicrobial properties of some indole derivatives, novel analogs could be developed as potential agents against resistant bacterial and fungal strains in agricultural or veterinary settings. nih.govresearchgate.netmdpi.com
Antitubercular Agents: The discovery of piperidinol analogs with anti-tuberculosis activity suggests that the this compound scaffold could be a promising starting point for the development of new antitubercular compounds for research purposes. nih.govnih.govnih.gov
Enzyme Inhibition: The indole and piperidine moieties are present in many enzyme inhibitors. nih.gov Future studies could investigate the potential of this compound derivatives to inhibit various enzymes involved in non-human diseases, such as those in plant pathogens or parasites.
Receptor Modulation: Derivatives of this scaffold could be explored as modulators of various receptors in non-human systems, such as insect neuroreceptors for potential use as selective insecticides. nih.gov
The table below summarizes some potential non-human biological applications for novel this compound analogs.
| Potential Application Area | Rationale |
| Agriculture | Development of novel fungicides or bactericides for crop protection. |
| Veterinary Science | Investigation as potential antiparasitic or antimicrobial agents for animal health. |
| Basic Research | Use as chemical probes to study biological pathways in model organisms. |
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects in Research Models
To gain a deeper understanding of the biological effects of this compound and its analogs in research models, the integration of multi-omics data is crucial. nih.govmdpi.com This systems biology approach allows for a holistic view of the molecular changes induced by these compounds.
Future research in this area will likely involve:
Genomics and Transcriptomics: To identify genes and pathways that are modulated by the compounds, providing insights into their mechanism of action.
Proteomics: To analyze changes in protein expression and post-translational modifications, revealing the direct and indirect targets of the compounds.
Metabolomics: To study the alterations in metabolic profiles, which can elucidate the functional consequences of the compound's activity. ed.ac.uk
By integrating these different omics datasets, researchers can construct comprehensive models of how this compound derivatives exert their biological effects in various non-human systems. nih.govmdpi.com
Methodological Advancements in Synthesis and Biological Evaluation
Continued innovation in synthetic methodologies and biological evaluation techniques will be instrumental in advancing the study of this compound and its analogs.
Key areas for methodological advancement include:
Novel Synthetic Routes: The development of more efficient, scalable, and environmentally friendly synthetic methods will facilitate the generation of diverse libraries of analogs for screening. mdpi.comresearchgate.netmdpi.com This includes the use of new catalytic systems and multicomponent reactions. nih.gov
High-Throughput Screening (HTS): The implementation of advanced HTS platforms will enable the rapid evaluation of large compound libraries against a variety of biological targets.
In Vitro and In Silico Models: The development and refinement of predictive in vitro and in silico models will help to prioritize compounds for further investigation and reduce the reliance on in vivo testing in early-stage research.
The following table highlights some emerging trends in the synthesis and evaluation of related compounds.
| Area of Advancement | Description |
| Flow Chemistry | Enables the continuous and controlled synthesis of compounds, often with improved yield and purity. |
| In Silico Drug Design | Utilizes computational methods to predict the binding affinity and biological activity of novel compounds. nih.gov |
| Phenotypic Screening | A target-agnostic approach that identifies compounds based on their effects on cellular or organismal phenotypes. |
Emerging Paradigms in Target Discovery and Validation for Related Chemotypes
The discovery and validation of novel biological targets for this compound and related chemotypes is a critical area for future research. This involves moving beyond known targets and exploring new biological space.
Emerging paradigms in this field include:
Chemical Proteomics: The use of chemical probes to identify the protein targets of bioactive compounds directly in complex biological systems.
Genetic Approaches: The use of techniques such as CRISPR-Cas9 screening to identify genes that are essential for the activity of a compound, thereby revealing its molecular target.
Pharmacophore-Based Virtual Screening: The use of computational models of the key chemical features required for biological activity to screen large virtual libraries for potential new hits. nih.gov
By embracing these innovative approaches, researchers can uncover novel mechanisms of action and expand the potential applications of the this compound scaffold in non-human biological systems.
Q & A
Q. What are the common synthetic routes for 6-(piperidin-4-yl)-1H-indole and its derivatives?
The synthesis typically involves coupling 4-piperidone with indole derivatives under reductive amination or hydrogenation conditions. For example, 6-fluoro-3-(piperidin-4-yl)-1H-indole is synthesized by reacting 6-fluoroindole with 4-piperidone monohydrate hydrochloride under hydrogenation (2–3 bar H₂, PtO₂ catalyst) to achieve a 51% yield . Purification often employs preparative HPLC-MS or recrystallization . Variations in substituents (e.g., ethoxyethyl groups) require protection/deprotection strategies to maintain regioselectivity .
Q. How are structural and purity characteristics of this compound derivatives validated?
Key methods include:
- Mass spectrometry (ESI/MS) : To confirm molecular weight (e.g., m/z 219 for 6-fluoro-3-(piperidin-4-yl)-1H-indole) .
- NMR spectroscopy : To resolve aromatic protons and piperidine ring conformations .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as seen in 4-methyl-6-(piperidin-1-yl) derivatives .
Q. What biological targets are associated with this compound derivatives?
These compounds show affinity for serotonin receptors (e.g., 5-HT1A) and have been explored as modulators of nucleic acid splicing or anticancer agents. For instance, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole demonstrated preclinical anticancer activity by targeting proliferative pathways .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized in multi-step reactions?
Yield optimization requires:
- Catalyst screening : Platinum(IV) oxide vs. palladium/C for hydrogenation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions but may require post-synthesis purification to remove byproducts .
- Temperature/pressure control : Higher H₂ pressure (2–3 bar) improves hydrogenation rates but risks over-reduction .
Q. What strategies address discrepancies in reported biological activities of structurally similar derivatives?
Contradictions in receptor binding (e.g., 5-HT1A agonism vs. antagonism) can arise from minor structural changes, such as replacing piperidin-4-yl with piperidin-3-yl moieties. To resolve these:
Q. How do substituents on the indole ring influence pharmacokinetic properties?
Fluorine at the 6-position enhances metabolic stability by reducing CYP450-mediated oxidation. Ethoxyethyl groups improve solubility but may increase off-target interactions. Systematic SAR studies using logP measurements and in vitro metabolic stability assays (e.g., liver microsome incubation) are critical .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of these compounds?
- Anticancer : Xenograft models with human cancer cell lines (e.g., HT-29 for colon cancer) to assess tumor growth inhibition .
- Neurological : Rodent models (e.g., forced swim test) for 5-HT1A-related anxiolytic or antidepressant effects .
Data Contradiction Analysis
Q. Why do some studies report high 5-HT1A affinity while others show negligible activity for analogous derivatives?
Subtle structural differences, such as the position of the piperidine nitrogen (4-yl vs. 3-yl), drastically alter receptor interactions. For example, 3-(piperidin-4-yl)-1H-indole derivatives exhibit higher 5-HT1A binding than 3-(piperidin-3-yl) analogs due to better alignment with the receptor’s hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
